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Compound of Interest

Compound Name: N-Boc-3-aminophenylacetic Acid

Cat. No.: B053512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
3-aminophenylacetic acid, a key building block in the synthesis of various pharmaceuticals
and bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for their acquisition.

Molecular Structure and Properties

« IUPAC Name: (3-((tert-butoxycarbonyl)amino)phenyl)acetic acid
« Molecular Formula: C13H17NOa[1]

« Molecular Weight; 251.28 g/mol [1]

« CAS Number: 123036-51-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below
are the *H NMR data and expected 3C NMR chemical shifts for N-Boc-3-aminophenylacetic
acid.

1H NMR Data
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The *H NMR spectrum of N-Boc-3-aminophenylacetic acid in CDCIs exhibits characteristic
signals corresponding to the aromatic, methylene, and Boc-protecting group protons.[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.31 Doublet 2H Aromatic CH
7.20 Doublet 2H Aromatic CH
6.56 Broad Singlet 1H NH
3.59 Singlet 2H CHz (methylene)
1.50 Singlet 9H C(CHs)s (Boc group)

Expected *C NMR Data

While a specific experimental 13C NMR spectrum for N-Boc-3-aminophenylacetic acid is not
readily available in the searched literature, the expected chemical shifts can be predicted
based on the functional groups present in the molecule.

Chemical Shift (6) ppm Assignment

~171-176 C=0 (Carboxylic Acid)

~152-156 C=0 (Boc carbamate)

~138-142 Aromatic C (quaternary, C-NH)
~134-138 Aromatic C (quaternary, C-CHz2)
~118-130 Aromatic CH

~80-82 C(CHs)s (Boc quaternary carbon)
~40-45 CHz (methylene)

~28 C(CHs)s (Boc methyl carbons)

Infrared (IR) Spectroscopy
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The IR spectrum of N-Boc-3-aminophenylacetic acid will display characteristic absorption

bands corresponding to the various functional groups in the molecule.

Wavenumber (cm~?)

Functional Group

Description of Vibration

~3300 (broad) O-H Carboxylic acid O-H stretch
~3300-3400 N-H Amide N-H stretch
~2850-3000 C-H Aliphatic C-H stretch
~1700-1725 C=0 Carboxylic acid C=0 stretch
~1680-1700 C=0 Amide | band (C=0 stretch)
~1510-1550 N-H Amide Il band (N-H bend)
~1600, ~1475 Cc=C Aromatic C=C stretch
1160-1250 c.o C-O stretch (from ester-like
Boc)
~1220-1320 C-O Carboxylic acid C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For N-Boc-3-aminophenylacetic acid, electrospray ionization (ESI) is a suitable

method.
m/z lon Description
252.1230 [M+H]* Protonated molecular ion
274.1049 [M+Na]* Sodium adduct
Loss of tert-butyl group from
196.0811 [M-CaHo+H]*
Boc
152.0706 [M-Boc+H]* Loss of the entire Boc group
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Click to download full resolution via product page

NMR Experimental Workflow

o Sample Preparation: Weigh 5-10 mg of N-Boc-3-aminophenylacetic acid and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean,
dry vial. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using
the deuterium signal from the solvent. Tune and shim the instrument to optimize the
magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire a *H NMR spectrum using standard parameters (e.g., 400 MHz, 16
scans, 1-second relaxation delay).

o 183C NMR: Acquire a proton-decoupled 3C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-
second relaxation delay).

o Data Processing: Process both spectra using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.
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e Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the *H
spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

IR Spectroscopy Protocol

Prepare sample
(e.g., KBr pellet or thin film)

i

Place sample in
FTIR spectrometer

Acauire sample spectrum Acquire background spectrum
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'

Background subtraction

:

Analyze absorption bands

Click to download full resolution via product page

FTIR Experimental Workflow

o Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of N-Boc-3-
aminophenylacetic acid with dry KBr powder and press it into a thin, transparent pellet.

e Background Measurement: Acquire a background spectrum of the empty sample holder to
account for atmospheric COz and H20.

o Sample Measurement: Place the KBr pellet in the FTIR spectrometer and acquire the

sample spectrum.
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o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum.

e Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry Protocol

Identify molecular ion
and fragment peaks

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

o Sample Preparation: Dissolve a small amount of N-Boc-3-aminophenylacetic acid in a
suitable solvent such as methanol or acetonitrile.

o Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via
direct infusion or by injection into a liquid chromatography (LC) system coupled to the mass
spectrometer.

« lonization: lonize the sample using an appropriate technique, such as electrospray ionization
(ESI) in positive or negative ion mode.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the
mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated.

e Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the
structure and molecular weight of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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